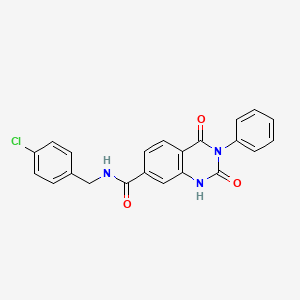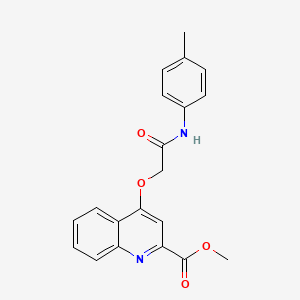
Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is likely to have properties and characteristics similar to other quinoline derivatives2.
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest in organic chemistry due to their wide range of applications2. However, the specific synthesis process for “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” is not explicitly mentioned in the available literature. However, quinoline derivatives are known to display different tautomeric forms2.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” are not detailed in the available literature. However, quinoline derivatives are known to be involved in a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves reactions with a range of primary amines, leading to compounds with potent cytotoxicity against various cancer cell lines. This research highlights the potential of related quinoline derivatives in cancer treatment, where specific derivatives showed significant efficacy in vivo against mouse models of colon cancer at low doses (Deady et al., 2003).
Preparation of Cyclic and Bicyclic β-Amino Acids Derivatives
The transformation of methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate into cyclic and bicyclic β-amino acids derivatives demonstrates the versatility of quinoline derivatives in synthesizing complex organic molecules. These derivatives serve as precursors for the preparation of compounds like β-proline and nipecotic acid, showcasing the role of quinoline derivatives in organic synthesis and drug design (Tishkov et al., 2002).
Antimicrobial and Antituberculosis Agents
Quinoline derivatives have been explored for their antimicrobial properties, with some showing potent activity against Mycobacterium tuberculosis. The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for antituberculosis activity underscores the potential of quinoline derivatives in developing new antimicrobial agents. These compounds exhibit significant potency, selectivity, and low cytotoxicity, making them promising leads for further development (Jaso et al., 2005).
Biophysical Studies of Novel Compounds
Research on triazole-coumarin and quinoline compounds, including their synthesis and interaction with proteins like bovine serum albumin and human serum albumin, demonstrates the importance of quinoline derivatives in biophysical studies. Such research aids in understanding the binding mechanisms and potential therapeutic applications of these compounds (Paul et al., 2019).
Biotransformation and Detoxification
The ability of environmental and pathogenic bacteria to transform and detoxify quinoline derivatives, such as the Pseudomonas aeruginosa toxin 2-Heptyl-4-hydroxyquinoline N-oxide, highlights the ecological and biological significance of these compounds. This research provides insight into the metabolic interactions within microbial communities and the potential for bioremediation strategies (Thierbach et al., 2017).
Safety And Hazards
The safety and hazards associated with “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” are not explicitly mentioned in the available literature.
Zukünftige Richtungen
The future directions for research on “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” are not explicitly mentioned in the available literature.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound “Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate”. For a more comprehensive analysis, further research and studies are needed.
Eigenschaften
IUPAC Name |
methyl 4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-7-9-14(10-8-13)21-19(23)12-26-18-11-17(20(24)25-2)22-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPIHQLTIWSXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)
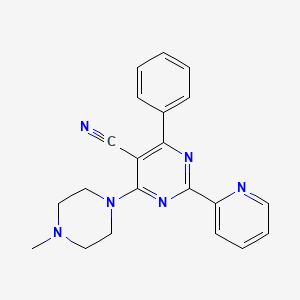
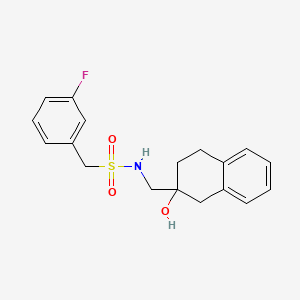
![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)
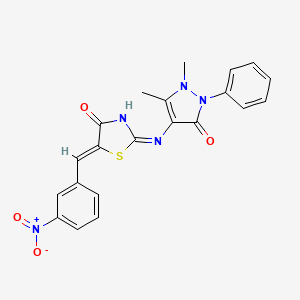
![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)
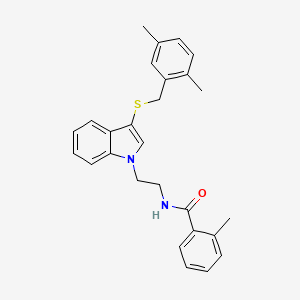
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)
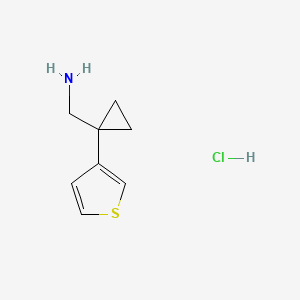
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)
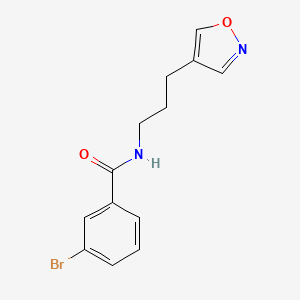
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)
